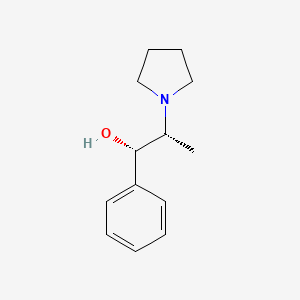

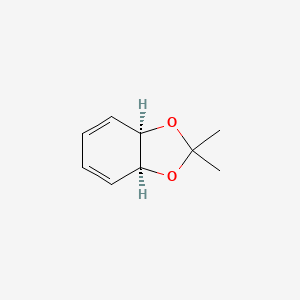

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

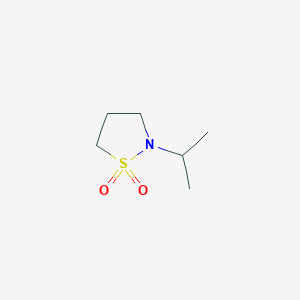

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms and three carbon atoms. It is a common structural motif found in many natural products and pharmaceuticals. This compound has been extensively studied for its potential to be used in a variety of applications, including the synthesis of other compounds, as a catalyst, and for its biological activity.

Applications De Recherche Scientifique

Glycosidase Inhibitors

One notable application involves the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, aimed at inhibiting glycosidase enzymes. These compounds have shown specific inhibition against alpha-glycosidase, highlighting their potential in the development of treatments for disorders related to carbohydrate processing (Baran, Günel, & Balci, 2008).

Anticancer Applications

Derivatives of 1,3-benzodioxole, such as those investigated for their potential as novel histone deacetylase enzyme inhibitors, have shown promise in cancer treatment. Compounds synthesized from 1,3-benzodioxole and its propargyl ether derivatives were found to possess good pharmacological and pharmacokinetic properties, with some compounds displaying higher binding scores than approved drugs in computational models, indicating their potential as anticancer agents (Kumar et al., 2018).

Antimicrobial and Antioxidant Agents

Benzodioxol derivatives have also been studied for their antibacterial and antioxidant activities. A series of these compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects. Additionally, their antioxidant activity was assessed, with some compounds demonstrating significant activity in DPPH assays. This research underscores the potential of benzodioxol derivatives in pharmaceutical applications as antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).

Synthesis and Characterisation of Novel Compounds

The structural flexibility of 1,3-benzodioxole derivatives allows for the synthesis of various novel compounds with potential applications in material science and organic chemistry. For example, research into the synthesis and reactions of heterocyclic dithiocarbamates from 1,3-benzodioxole derivatives has contributed to the development of new synthetic methodologies and the exploration of their applications (Mizuyama, Tominaga, Matsuda, & Kobayashi, 1979).

Propriétés

IUPAC Name |

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDXQUMUWLWAY-OCAPTIKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC=CC2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450753 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

CAS RN |

80409-75-2 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.